molecular formula C18H14ClN3O2 B2807465 3-(4-chlorophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847398-55-4

3-(4-chlorophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2807465
CAS RN: 847398-55-4
M. Wt: 339.78
InChI Key: ZFDPXSLMXYKXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as CHIR-99021, is a small molecule compound that has gained significant attention in the scientific research community due to its potential applications in stem cell research and cancer therapy. CHIR-99021 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various signaling pathways that regulate cell growth, differentiation, and survival.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed various synthetic routes to construct pyrimidine derivatives, which offer insights into the structural versatility and potential biological applications of compounds related to 3-(4-chlorophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione. For instance, Hamama et al. (2012) described the facile construction of substituted pyrimido[4,5-d]pyrimidones, showcasing the adaptability of pyrimidine frameworks for derivatization and functionalization (Hamama et al., 2012). Similarly, the work by El-Agrody et al. (2001) on the heteroaromatization with 4-Hydroxycoumarin to synthesize new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines derivatives highlights the structural diversity achievable within the pyrimidine class (El-Agrody et al., 2001).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of pyrimidine derivatives. Vlasov et al. (2022) explored the synthesis and antimicrobial evaluation of 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, revealing moderate activity against bacterial strains such as S. aureus, E. coli, and B. subtilis (Vlasov et al., 2022). This study underscores the potential of pyrimidine derivatives as a scaffold for developing new antimicrobial agents.

Biopharmaceutical Properties

The structural diversity of pyrimidine derivatives significantly influences their biopharmaceutical properties. Jatczak et al. (2014) reported on the straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, noting a broad range in their biopharmaceutical properties, such as solubility and permeability, which are crucial for drug development (Jatczak et al., 2014).

properties

IUPAC Name

3-(4-chlorophenyl)-6-(2,3-dihydroindol-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-13-5-7-14(8-6-13)22-17(23)11-16(20-18(22)24)21-10-9-12-3-1-2-4-15(12)21/h1-8,11H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDPXSLMXYKXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.